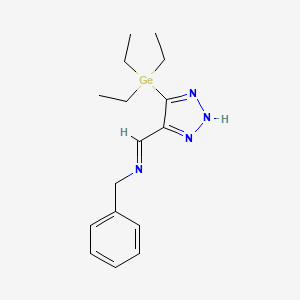![molecular formula C22H22N2O3 B11547367 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids.
Major Products Formed
Oxidation: Oximes or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic rings can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide: Similar structure with a bromine substituent.
N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide: Contains a triazole ring instead of a naphthalene ring.
Uniqueness
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of a 2,4-dimethoxyphenyl group and a naphthalen-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H22N2O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H22N2O3/c1-15(19-12-11-18(26-2)14-21(19)27-3)23-24-22(25)13-17-9-6-8-16-7-4-5-10-20(16)17/h4-12,14H,13H2,1-3H3,(H,24,25)/b23-15+ |
InChIキー |
PIKHYIZHRDYHPN-HZHRSRAPSA-N |
異性体SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=C(C=C(C=C3)OC)OC |
正規SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547289.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole](/img/structure/B11547294.png)
![2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11547298.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11547308.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547312.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547324.png)

![N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
![3-(5-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11547348.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11547357.png)
![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11547361.png)